Cas no 152253-68-4 ((3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one)
![(3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one structure](https://ko.kuujia.com/scimg/cas/152253-68-4x500.png)
152253-68-4 structure
상품 이름:(3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one
(3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one 화학적 및 물리적 성질
이름 및 식별자
-
- (3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one
- (3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- (3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chroman-4-one
- DTXSID00934457
- 2-[3,4-Dihydroxy-2,6-bis(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-[3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl]-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)-
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)-
- 152253-68-4
- Petalostemumol
- CHEMBL515359
-
- 인치: InChI=1S/C30H36O7/c1-15(2)7-10-18-13-23(33)26(34)20(12-9-17(5)6)24(18)30-28(36)27(35)25-22(32)14-21(31)19(29(25)37-30)11-8-16(3)4/h7-9,13-14,28,30-34,36H,10-12H2,1-6H3/t28-,30+/m0/s1
- InChIKey: DDKWTXSGQOKXGP-MFMCTBQISA-N
- 미소: CC(=CCC1=CC(=C(C(=C1C2C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C
계산된 속성
- 정밀분자량: 508.24618
- 동위원소 질량: 508.246
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 7
- 중원자 수량: 37
- 회전 가능한 화학 키 수량: 7
- 복잡도: 880
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 7.3
- 토폴로지 분자 극성 표면적: 127Ų
실험적 성질
- 밀도: 1.252
- 비등점: 736.8°C at 760 mmHg
- 플래시 포인트: 239.8°C
- 굴절률: 1.626
- PSA: 127.45
(3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one 관련 문헌
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
152253-68-4 ((3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-en-1-yl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one) 관련 제품
- 87440-56-0((2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-chroman-4-one)
- 101236-50-4(Kushenol L)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
추천 공급업체
上海贤鼎生物科技有限公司
골드 회원
중국 공급자
대량

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
